

## EN1441: Unveiling Target Selectivity Through Quantitative Proteomic Profiling

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A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the covalent degrader **EN1441** has emerged as a promising agent against androgen-independent prostate cancer. Its unique mechanism, targeting both the full-length androgen receptor (AR) and its constitutively active splice variant AR-V7, sets it apart from conventional therapies. This guide provides an objective comparison of **EN1441**'s selectivity and performance, supported by quantitative proteomic data and detailed experimental protocols.

# Superior Selectivity of EN1441 Confirmed by Proteomics

Quantitative proteomic profiling has been instrumental in validating the selective action of **EN1441**. In a key study, treatment of 22Rv1 prostate cancer cells with **EN1441** demonstrated a remarkable specificity for AR and AR-V7.[1][2] A thermal denaturation sensitivity assay coupled with quantitative proteomics revealed that out of 6,009 quantified proteins, only 85 showed significant destabilization by more than two-fold, in addition to the intended targets, AR and AR-V7.[1] This highlights the compound's high degree of selectivity at the proteome level.

Chemoproteomic profiling using an alkyne-tagged **EN1441** probe further corroborated these findings. This approach identified a significant 2.9-fold enrichment of AR and AR-V7 upon treatment, confirming direct engagement.[2] While 110 other proteins were also significantly enriched, the data underscores a clear preference for the intended targets.[2]



Metric	EN1441	Alternative Agents (e.g., ARV-110)	Reference
Primary Targets	Androgen Receptor (AR), AR-V7	Full-length Androgen Receptor (AR)	[1][2]
Mechanism of Action	Covalent modification, destabilization, aggregation, proteasomal degradation	PROTAC-mediated ubiquitination and proteasomal degradation	[1][2]
Selectivity (Proteome-wide)	High (85 off-targets out of 6009 quantified proteins)	Data not as extensively reported in the provided context for a direct comparison	[1]
AR Transcriptional Activity Inhibition	Near-complete (~90%)	Partial (~70%)	[1][3]
Effective Concentration (EC50) for AR transcriptional inhibition	4.2 μΜ	Not specified in the provided context	[2][4]

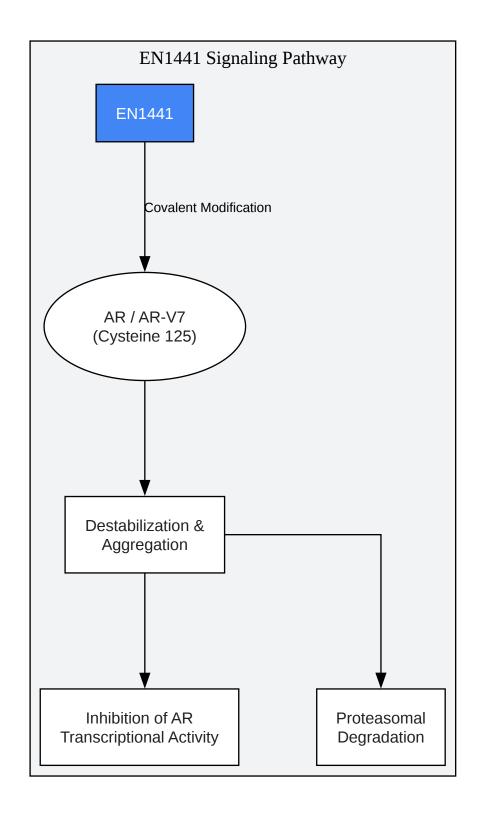
#### **Differentiated Mechanism of Action**

**EN1441**'s mechanism of action is a key differentiator. It covalently modifies cysteine 125 (C125) within an intrinsically disordered region of the N-terminal domain of both AR and AR-V7. [1][2][4] This initial event leads to the destabilization and aggregation of the target proteins, which are subsequently cleared by the proteasome.[1][2] This dual action of inhibiting transcriptional activity and inducing degradation contributes to its robust efficacy.[1]

In contrast, other degraders like the PROTAC ARV-110 rely solely on the ubiquitination-proteasome system for degradation and are only effective against the full-length AR, not the AR-V7 splice variant.[1][2] The inhibition of AR transcriptional activity by **EN1441** is



independent of proteasomal degradation, a feature not observed with PROTACs like ARV-110. [1][2]



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#### **EN1441** Mechanism of Action

### **Experimental Protocols**

The following are summaries of the key experimental methodologies used to generate the quantitative proteomic data for **EN1441**.

# Quantitative Tandem Mass Tag (TMT)-based Proteomic Profiling

This method was employed to assess changes in protein abundance upon **EN1441** treatment.

- Cell Culture and Treatment: 22Rv1 cells were treated with either DMSO (vehicle) or 50 μM
   EN1441 for 16 hours.[5]
- Cell Lysis and Protein Digestion: Cells were lysed, and the proteins were extracted. Proteins were then digested into peptides using trypsin.
- TMT Labeling: Peptides from each condition (DMSO and **EN1441** treated) were labeled with different isobaric tandem mass tags (TMT).
- LC-MS/MS Analysis: The labeled peptides were combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of proteins between the different treatment groups.

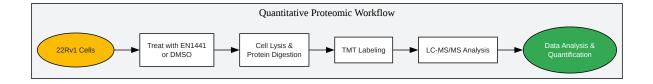
### Chemoproteomic Profiling with EN1441-alkyne

This technique was used to identify the direct protein targets of **EN1441**.

- Cell Treatment: 22Rv1 cells were pre-treated with the proteasome inhibitor bortezomib (BTZ) for 1 hour, followed by treatment with either DMSO or 5 μM of an alkyne-modified EN1441 probe for 4.5 hours.[5]
- Click Chemistry: Cell lysates were subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin handle to the alkyne-tagged EN1441 that was covalently bound to its target proteins.
- Affinity Purification: The biotin-labeled proteins were enriched using avidin beads.



 Quantitative Proteomics: The enriched proteins were eluted and analyzed by TMT-based quantitative proteomics to identify the proteins that were directly engaged by EN1441.[5]



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Proteomic Profiling Workflow

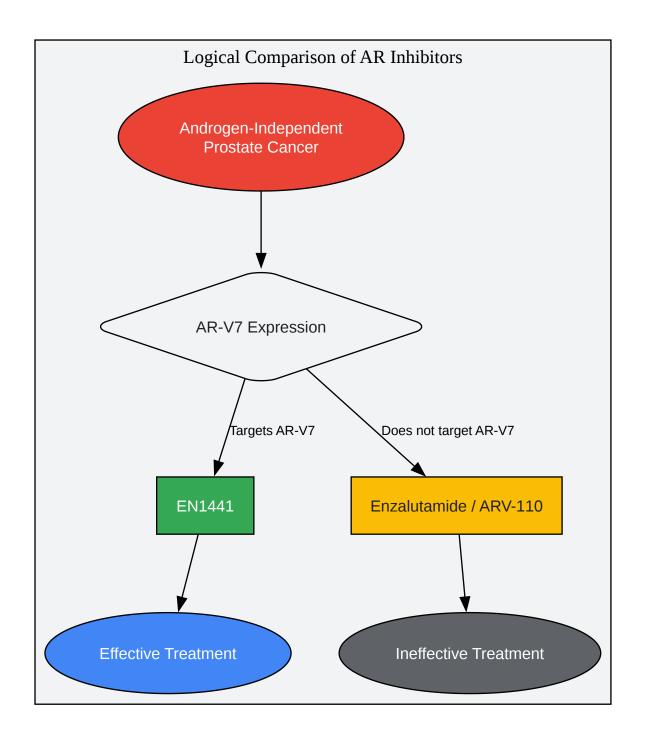
## **Comparison with Other AR-Targeting Agents**

**EN1441** demonstrates clear advantages over other AR-targeting therapies, particularly in the context of androgen-independent prostate cancer where AR-V7 expression is a key resistance mechanism.

Feature	EN1441	Enzalutamide	ARV-110 (PROTAC)	Reference
Target	AR and AR-V7	AR Ligand- Binding Domain	AR Ligand- Binding Domain	[1][2][3]
Effect on AR-V7	Degrades and Inhibits	Ineffective	Ineffective	[1][2][3]
AR Transcriptional Inhibition in 22Rv1 cells	~90%	Partial (~44%)	~70%	[1][3]
Mode of Action	Covalent modification, destabilization, degradation	Antagonist	PROTAC- mediated degradation	[1][2][3]



The ability of **EN1441** to effectively target both AR and AR-V7 and achieve near-complete inhibition of AR transcriptional activity positions it as a highly promising therapeutic candidate for overcoming resistance in advanced prostate cancer.[1][2][3]



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